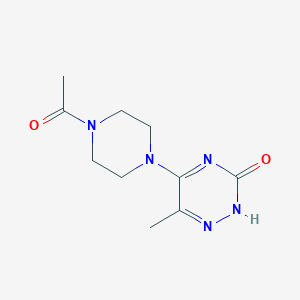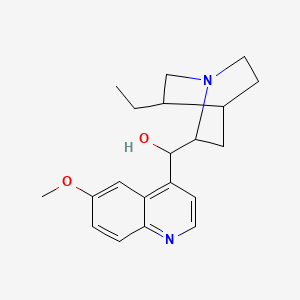
Maltose monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltose monohydrate: is a disaccharide sugar composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bondThis compound is a component of starch and glycogen and is produced during the hydrolysis of starch by the enzyme α-amylase .
準備方法
Synthetic Routes and Reaction Conditions: Maltose monohydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme α-amylase breaks down starch into maltose, which can then be crystallized to obtain this compound. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous solution .
Industrial Production Methods: Industrial production of this compound involves the enzymatic hydrolysis of starch from sources such as corn, potatoes, or wheat. The process includes:
Gelatinization: Starch is heated in water to break down its crystalline structure.
Liquefaction: The gelatinized starch is treated with α-amylase to produce shorter chains of glucose units.
Saccharification: The liquefied starch is further hydrolyzed by β-amylase to produce maltose.
Purification and Crystallization: The maltose solution is purified and crystallized to obtain this compound
化学反応の分析
Types of Reactions: Maltose monohydrate undergoes several types of chemical reactions, including:
Hydrolysis: Maltose can be hydrolyzed by the enzyme maltase to produce two molecules of glucose.
Oxidation: Maltose can be oxidized to form maltobionic acid.
Reduction: Maltose can be reduced to form maltitol
Common Reagents and Conditions:
Hydrolysis: Enzyme maltase, aqueous solution, mild temperature.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst
Major Products Formed:
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol
科学的研究の応用
Chemistry: Maltose monohydrate is used as a standard for the calibration of analytical instruments and in the study of carbohydrate chemistry.
Biology: It is used in cell culture media as a nutrient source for mammalian and insect cells. It is also employed in studies involving enzyme kinetics and carbohydrate metabolism .
Medicine: this compound is used in pharmaceutical formulations as a sweetener and as a parenteral supplement of sugar for diabetics. It is also used in the preparation of maltose-binding proteins for research purposes .
Industry: this compound is utilized in the food and beverage industry as a sweetener and in the production of maltose syrups. It is also used in brewing processes and as a nutrient in fermentation media .
作用機序
Maltose monohydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then absorbed by the body and utilized in various metabolic pathways. The enzyme maltase catalyzes the hydrolysis of the glycosidic bond in maltose, resulting in the formation of two glucose molecules .
類似化合物との比較
Sucrose: Composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: Composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Cellobiose: Composed of two glucose molecules linked by a β(1→4) glycosidic bond
Uniqueness: Maltose monohydrate is unique in its structure, being composed of two α-D-glucose molecules linked by an α(1→4) glycosidic bond. This specific linkage and its reducing sugar properties distinguish it from other disaccharides like sucrose and lactose .
特性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-LSQXFEIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B7812330.png)



![7,8-Dimethyl-1-azaspiro[4.4]nonane](/img/structure/B7812373.png)


![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812405.png)

![1(3H)-Isobenzofuranone, 6,7-dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, hydrochloride, (3S)-](/img/structure/B7812411.png)
![disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B7812416.png)
